1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine
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Overview
Description
1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine is a complex organic compound that features a pyrimidine ring fused with an oxadiazole moiety and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions to form the oxadiazole ring.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and an amidine.
Coupling of the Rings: The oxadiazole and pyrimidine rings are then coupled using a suitable linker, such as a halogenated intermediate, under basic conditions.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction involving an amine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: The compound can be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine: This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Other Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents can have varying properties and applications.
Pyrimidine Derivatives: Compounds with pyrimidine rings but different functional groups can also be compared in terms of their chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications. Its combination of oxadiazole, pyrimidine, and pyrrolidine rings makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-19-6-10-16-12(20-17-10)9-4-14-7-15-11(9)18-3-2-8(13)5-18/h4,7-8H,2-3,5-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKJMORSLUFIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CN=CN=C2N3CCC(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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